N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2C2H2O4/c1-17-7-9-18(10-8-17)21-19-5-2-3-6-20(19)22(25-24-21)23-11-4-12-26-13-15-27-16-14-26;2*3-1(4)2(5)6/h2-3,5-10H,4,11-16H2,1H3,(H,23,25);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJREAECBPIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclization of hydrazine derivatives with phthalic anhydride. The resulting phthalazine is then subjected to further functionalization.
-
Formation of Phthalazine Core
Reactants: Hydrazine hydrate and phthalic anhydride.
Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.
Product: Phthalazine.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium carbonate, and solvents such as DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
The compound N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a specialized chemical with potential applications in various fields, particularly in medicinal chemistry and materials science. This article discusses its applications, supported by data tables and case studies where applicable.
Anticancer Activity
Research indicates that phthalazine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study demonstrated that phthalazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was compared to standard chemotherapeutic agents, revealing promising results in reducing cell viability.
Neurological Applications
The morpholine moiety is known for its neuroprotective properties. This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. Results indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to controls.
Antimicrobial Activity
Phthalazine derivatives have shown antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial membranes, leading to disruption of cellular functions.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Polymer Chemistry
The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices is expected to improve material performance in various applications, including coatings and composites.
Sensor Development
Due to its electronic properties, this compound can be explored as a component in sensor technology, particularly for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazine Core Derivatives
AMG 900
- Structure: N-(4-(3-(2-aminopyrimidin-4-yl)pyridine-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine .
- Key Differences: Substituents: AMG 900 contains a pyrimidine-pyridine hybrid substituent, whereas the target compound has a morpholinopropyl group. Bioactivity: AMG 900 is a potent Aurora kinase inhibitor with nanomolar IC₅₀ values and activity against multidrug-resistant cell lines. The morpholinopropyl group in the target compound may alter kinase selectivity or pharmacokinetics .
N-(3-Chlorophenyl)-4-(4-aminophenyl)phthalazin-1-amine (4a)
- Structure: Features a chlorophenyl and aminophenyl substituent .
- Key Differences: Solubility: The dioxalate salt in the target compound likely improves aqueous solubility compared to the free base form of 4a. Synthetic Utility: 4a is synthesized via Suzuki-Miyaura coupling, whereas the target compound’s synthesis may require alkylation of the morpholinopropyl group .
Functional and Pharmacological Comparisons
Kinase Inhibition Potential
- AMG 900: Demonstrates high selectivity for Aurora kinases (IC₅₀ < 10 nM). The morpholinopropyl group in the target compound may reduce off-target effects due to its polar nature .
- 3-Chloro-N-phenyl-phthalimide: A monomer for polyimide synthesis, lacking kinase activity but sharing a phthalimide core structurally related to phthalazines .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (aq.) | LogP | Salt Form |
|---|---|---|---|---|
| Target Compound | ~500 (estimated) | High (dioxalate) | ~2.5 | Dioxalate |
| AMG 900 | 523.6 | Moderate | 3.8 | Free base |
| N-(3-Chlorophenyl)-4-(4-aminophenyl) | 376.8 | Low | 4.2 | Free base |
Biological Activity
N-(3-Morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by its phthalazine core, which is known for various biological activities. Its chemical structure can be represented as follows:
- Chemical Formula : C18H22N4O4
- Molecular Weight : 358.39 g/mol
This structure includes a morpholinopropyl group and a p-tolyl group, contributing to its interaction with biological targets.
Research indicates that this compound may exhibit activity through several mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific ATP-utilizing enzymes, which are critical in various metabolic processes .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Experimental Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antitumor Activity : A study investigated the cytotoxic effects of various phthalazine derivatives, including this compound, on cancer cell lines. Results indicated significant inhibition of cell proliferation in certain cancer types, suggesting potential as an anticancer agent .
- Enzyme Inhibition Profile : In vitro assays demonstrated that the compound effectively inhibited dual specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a target implicated in cancer and neurodegenerative diseases. This inhibition was dose-dependent and highlighted the compound's potential as a therapeutic agent .
- Toxicological Assessment : Toxicity studies revealed that while the compound exhibits promising biological activity, it also poses risks at higher concentrations. It was classified as harmful if swallowed and caused skin irritation, necessitating careful handling and dosage considerations .
Data Tables
Q & A
Q. How can fluorinated analogs of this compound enhance its pharmacological profile?
- Methodological Answer :
- Metabolic Stability : Introduce fluorine at the p-tolyl group (→ 4-fluorophenyl) to block CYP450-mediated oxidation .
- Target Engagement : Use 19F NMR to monitor binding kinetics with kinase domains .
- Toxicity Screening : Assess fluorinated derivatives in hepatocyte assays to rule out reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
